REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([OH:19])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])C.[H-].[Na+].I[CH3:23].O[Li].O>CN(C=O)C.O>[C:15]([O:14][C:12]([N:9]1[CH2:8][CH2:7][C:6]([O:19][CH3:23])([C:4]([OH:3])=[O:5])[CH2:11][CH2:10]1)=[O:13])([CH3:16])([CH3:17])[CH3:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.415 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
LiOH.H2O
|
Quantity
|
0.254 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 16 h at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After evaporation the residue
|
Type
|
CUSTOM
|
Details
|
was subjected to purification by preparative HPLC on reversed phase
|
Type
|
WASH
|
Details
|
eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from acetonitrile, water and formic acid
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product
|
Type
|
ADDITION
|
Details
|
containing fractions 49.7 mg (13%) of the title compound as white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |